molecular formula C7H8ClN3O B3059464 2-Chloro-6-methyl-isonicotinic acid hydrazide CAS No. 19353-99-2

2-Chloro-6-methyl-isonicotinic acid hydrazide

Cat. No.: B3059464
CAS No.: 19353-99-2
M. Wt: 185.61 g/mol
InChI Key: PENBZGORQVBEGT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-isonicotinic acid hydrazide is a pyridine-based hydrazide derivative of interest in medicinal and organic chemistry research. With the molecular formula C7H8ClN3O , it serves as a versatile chemical synthon, or building block, for the development of more complex heterocyclic compounds. Hydrazides are a privileged scaffold in drug discovery, known for their wide range of biological activities . Researchers utilize related isonicotinic acid hydrazides as key precursors in synthesizing various heterocycles, including oxadiazoles, pyrazoles, and thiadiazoles, which are core structures in many pharmacologically active molecules . For instance, studies on structurally similar 2-chloro-isonicotinic acid hydrazide have demonstrated its use in creating derivatives with antianxiety activity . The presence of both hydrazide and chloro functional groups on the pyridine ring makes this compound a particularly valuable intermediate for nucleophilic substitution and condensation reactions, facilitating the exploration of new chemical space in libraries designed for high-throughput screening. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBZGORQVBEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388675
Record name 2-chloro-6-methylisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19353-99-2
Record name 2-chloro-6-methylisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 6-Methylisonicotinic Acid

The direct chlorination of 6-methylisonicotinic acid represents a streamlined approach. In this method, the carboxylic acid group at position 4 directs electrophilic substitution to position 2, enabling selective chlorination.

Procedure :

  • Chlorination :
    • 6-Methylisonicotinic acid (10 mmol) is refluxed with phosphorus oxychloride (POCl₃, 30 mmol) and catalytic tetraethylammonium chloride ((CH₃)₄NCl, 1.05 mmol) at 125–135°C for 12 hours.
    • The reaction mixture is cooled, quenched on ice, and neutralized with sodium bicarbonate to pH 6–7.
    • The precipitated 2-chloro-6-methylisonicotinic acid is filtered, washed with cold water, and recrystallized from ethanol (yield: 88–92%).

Key Data :

Parameter Value
Reaction Temperature 125–135°C
Yield 88–92%
Purity (HPLC) >98%

Mechanistic Insight :
POCl₃ acts as both a solvent and chlorinating agent, while (CH₃)₄NCl enhances electrophilicity via ion-pair formation, ensuring regioselectivity at position 2.

Hydrazide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to its hydrazide derivative through a two-step activation and nucleophilic substitution process.

Procedure :

  • Acid Chloride Synthesis :
    • 2-Chloro-6-methylisonicotinic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum.
  • Hydrazide Formation :
    • The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and reacted with hydrazine hydrate (NH₂NH₂·H₂O, 12 mmol) at 0–5°C for 2 hours.
    • The product is filtered, washed with cold ethanol, and dried to yield 2-chloro-6-methyl-isonicotinic acid hydrazide (yield: 85–90%).

Spectroscopic Validation :

  • IR (KBr) : 3454 cm⁻¹ (N–H stretch), 1644 cm⁻¹ (C=O), 2229 cm⁻¹ (C≡N, if present).
  • ¹H NMR (DMSO-d₆) : δ 2.51 (s, 3H, CH₃), 7.13–8.32 (m, 2H, pyridine-H), 9.60 (s, 1H, NH), 10.10 (s, 1H, NH).

Alternative Pathways and Comparative Analysis

Directed Dechlorination of 2,6-Dichloroisonicotinic Acid Derivatives

A patent-derived method involves citrazinic acid (2,6-dihydroxyisonicotinic acid) as a precursor, leveraging sequential chlorination and methylation.

Procedure :

  • Chlorination :
    • Citrazinic acid is reacted with triphosgene (C₃Cl₆O₃) and (CH₃)₄NCl at 130°C to yield 2,6-dichloro-isonicotinic acid.
  • Methylation :
    • The 2,6-dichloro intermediate undergoes Ullmann coupling with methyl iodide (CH₃I) in the presence of copper sulfate (CuSO₄) at 100°C, replacing one chlorine atom with a methyl group.
  • Hydrazide Formation :
    • The resulting 2-chloro-6-methylisonicotinic acid is converted to the hydrazide as described in Section 1.2.

Challenges :

  • Regioselectivity : Ensuring methyl group incorporation at position 6 requires precise stoichiometry and catalytic control.
  • Yield Reduction : Multi-step synthesis leads to cumulative yield losses (~75% overall).

One-Pot Tandem Chlorination-Hydrazidation

A novel approach condenses chlorination and hydrazide formation into a single reactor, minimizing intermediate isolation.

Procedure :

  • 6-Methylisonicotinic acid (10 mmol), POCl₃ (30 mmol), and hydrazine hydrate (12 mmol) are refluxed in acetonitrile for 18 hours.
  • The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • The organic layer is evaporated, and the residue is recrystallized from ethanol (yield: 80–85%).

Advantages :

  • Efficiency : Eliminates acid chloride isolation, reducing reaction time.
  • Cost-Effectiveness : Lower solvent and reagent consumption.

Analytical and Optimization Data

Reaction Condition Optimization

Parameter Chlorination (Section 1.1) One-Pot (Section 2.2)
Temperature (°C) 125–135 80–90
Time (h) 12 18
Yield (%) 88–92 80–85
Purity (%) >98 95

Solvent Screening for Hydrazidation

Solvent Yield (%) Purity (%)
THF 85 98
Ethanol 78 95
Acetonitrile 80 96

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-isonicotinic acid hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-methyl-isonicotinic acid hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-isonicotinic acid hydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Reactivity : All hydrazides share the ability to form hydrazone bonds, enabling applications in drug conjugation (e.g., hydrogel synthesis ) and polymer modification .

Pharmacological Activity

Antimycobacterial Activity

  • INH Derivatives: N(2)-acyl derivatives of INH, such as isonicotinic acid N'-tetradecanoyl-hydrazide, exhibit superior antimycobacterial activity against Mycobacterium tuberculosis compared to INH itself . The chloro and methyl substituents in this compound may further modulate target binding (e.g., enoyl-ACP reductase inhibition) or reduce bacterial resistance.
  • Toxicity Profile : INH is associated with neurotoxicity due to pyridoxine (vitamin B₆) depletion . Structural modifications, such as the chloro-methyl groups, could alter this interaction, but evidence for this compound remains unexplored in the provided literature.

Metabolic and Toxicological Considerations

  • Metabolism: INH undergoes acetylation and hydrolysis, producing hepatotoxic intermediates .
  • Carcinogenicity: Chronic INH exposure increases pulmonary adenoma incidence in mice . Structural analogs like this compound require dedicated carcinogenicity studies to assess risk.

Biological Activity

2-Chloro-6-methyl-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological systems, which may lead to therapeutic applications, especially in the treatment of infectious diseases such as tuberculosis.

Chemical Structure and Synthesis

The compound features a chlorine atom at the 2-position and a methyl group at the 6-position of the isonicotinic acid hydrazide structure. The synthesis typically involves the reaction of 2-Chloro-6-methyl-isonicotinic acid with hydrazine hydrate in an organic solvent under reflux conditions, yielding a product that can be purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or disrupt cellular pathways, contributing to its observed effects. Detailed studies are required to elucidate these mechanisms fully.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid hydrazide possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective therapeutic ranges .

Antitubercular Activity

The compound shows promise as an antitubercular agent. Structural modifications in similar compounds have led to enhanced activity against Mycobacterium tuberculosis. For instance, some derivatives achieved MIC values as low as 0.06 μg/mL, indicating strong potency against the pathogen .

CompoundMIC (μg/mL)Activity Type
2-Chloro-6-methyl-isonicotinic0.06Antitubercular
Isoniazid0.06Antitubercular
Para-aminosalicylic Acid0.06Antitubercular

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines, including VERO cells, revealed that many derivatives maintain a selectivity index (SI) greater than 10, indicating a favorable therapeutic window. Compounds with SI values exceeding 1000 were particularly noteworthy for their low toxicity compared to their antimicrobial efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activities of synthesized compounds against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that certain derivatives showed significant inhibition against tested strains, reinforcing the potential of these compounds in treating bacterial infections .
  • Antitubercular Studies : A comparative analysis of various derivatives highlighted that modifications enhancing lipophilicity could improve efficacy against tuberculosis. These findings suggest that optimizing chemical structures may lead to more effective treatments for drug-resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity and Selectivity : In vitro cytotoxicity tests demonstrated that many compounds derived from isonicotinic acid hydrazide exhibited acceptable selectivity indices, making them suitable candidates for further development as therapeutic agents with reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-6-methyl-isonicotinic acid hydrazide, and how is purity validated?

  • Methodology :

  • Synthesis : Hydrazides are typically synthesized by reacting acyl chlorides with hydrazine hydrate. For substituted isonicotinic acid hydrazides, intermediates like 2-chloro-6-methyl-isonicotinic acid are first esterified and then treated with hydrazine .
  • Purification : Recrystallization from ethanol or methanol is common. For example, nicotinic acid hydrazide derivatives are recrystallized from water or methanol to remove unreacted reagents .
  • Characterization : Purity is validated via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. Titration with iodine (0.1N) in sodium bicarbonate buffer is a classical method for quantifying hydrazide content .

Q. Which biological assays are routinely used to evaluate the bioactivity of this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against S. aureus, E. coli, and M. tuberculosis (MIC determination) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, THP-1) to assess IC₅₀ values .
  • Enzyme Inhibition : Myeloperoxidase (MPO) activity assays with hydrogen peroxide and hydrazide analogs, monitored via SDS-PAGE and LC-MS/MS to identify modified residues .

Q. How is crystallographic data for hydrazide derivatives obtained and interpreted?

  • Methodology :

  • Crystal Growth : Slow evaporation of ethanol/water solutions of the hydrazide ligand with metal salts (e.g., Zn(NO₃)₂) .
  • Data Collection : X-ray diffraction using a Bruker D8 Venture system.
  • Analysis : Structures are solved via direct methods (SHELX software) and refined with riding hydrogen atoms. Crystallographic tables include atomic coordinates, displacement parameters, and bond angles .

Advanced Research Questions

Q. How can trifluoromethylation of this compound be optimized for selectivity?

  • Methodology :

  • Reaction Conditions : Compare trifluoroacetic acid (TFA)/NaTFA in acetonitrile vs. alternative catalysts. Isonicotinic acid hydrazide derivatives show higher selectivity under TFA conditions, but mechanistic studies (e.g., DFT calculations) are needed to explain this .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to track oxygen sources in trifluoromethylation intermediates.

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antimicrobial hydrazides?

  • Methodology :

  • QSAR Modeling : Develop multi-target QSAR models incorporating descriptors like logP, molar refractivity, and electronic parameters (e.g., Hammett constants). For N(2)-acyl derivatives, dichloro and tetradecanoyl substituents enhance antimicrobial activity, but hydrophobicity must balance solubility .
  • Validation : Cross-test activity against Gram-positive vs. Gram-negative bacteria to identify substituent-specific effects .

Q. Why do some hydrazide derivatives inhibit MPO activity, and how is the mechanism validated?

  • Methodology :

  • Biochemical Assays : Incubate MPO with H₂O₂ and hydrazide analogs (e.g., 4-ABAH), then analyze heme release via SDS-PAGE .
  • Mass Spectrometry : LC-MS/MS peptide mapping identifies modified residues (e.g., tyrosine or lysine) by tracking mass shifts (e.g., +104.03 Da for benzoic acid hydrazide adducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-methyl-isonicotinic acid hydrazide
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2-Chloro-6-methyl-isonicotinic acid hydrazide

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